(E)-Hex-3-en-1-ol-d2
CAS No.:
Cat. No.: VC20239727
Molecular Formula: C6H12O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O |
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Molecular Weight | 102.17 g/mol |
IUPAC Name | (E)-3,4-dideuteriohex-3-en-1-ol |
Standard InChI | InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D |
Standard InChI Key | UFLHIIWVXFIJGU-SWIHUIHJSA-N |
Isomeric SMILES | [2H]/C(=C(/[2H])\CCO)/CC |
Canonical SMILES | CCC=CCCO |
Introduction
Chemical Structure and Spectral Characterization
Structural Features
The compound’s IUPAC name, (E)-3,4-dideuteriohex-3-en-1-ol, reflects its stereochemistry and isotopic composition. The SMILES notation ([2H]/C(=C(/[2H])\CCO)/CC) highlights the E-configuration and deuterium placement . Key structural attributes include:
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Double bond geometry: The trans (E) configuration ensures distinct reactivity compared to the Z-isomer.
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Deuterium positions: Deuterium atoms at C3 and C4 reduce vibrational modes, altering spectroscopic signatures .
Spectroscopic Data
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Infrared (IR) spectroscopy: The NIST WebBook reports characteristic O–H stretching at ~3350 cm⁻¹ and C=C stretching at ~1650 cm⁻¹, with deuterium-induced shifts in C–D vibrations (~2100–2200 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Deuterium-Labeling Strategies
Catalytic Deuteration Methods
Recent advances in deuterium labeling have enabled efficient synthesis of (E)-Hex-3-en-1-ol-d₂ (Table 1):
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Rhodium catalysis: Selective deuteration at C3 and C4 is achieved via metallacycle intermediates under rhodium catalysis, enabling trideuteration at elevated temperatures .
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Grignard-derived deuteration: Alkyl halides treated with deuterated Grignard reagents (e.g., RMgD) yield deuterated alkenes after quenching with D₂O .
Challenges in Stereocontrol
Maintaining the E-configuration during synthesis requires careful control of reaction conditions. For example, LiAlD₄ reduction of (E)-hex-3-enoic acid preserves stereochemistry but demands anhydrous conditions to prevent isotopic scrambling .
Applications in Research and Industry
Mechanistic Studies
(E)-Hex-3-en-1-ol-d₂ serves as a probe in reaction mechanisms:
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Isomerization kinetics: Deuterium labeling elucidates pathways in alkene isomerization, as seen in nickel-catalyzed Z-to-E transformations .
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Hydrogen/deuterium exchange (HIE): Studies using D₂O and palladium catalysts reveal solvent isotope effects on reaction rates .
Analytical Chemistry
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Internal standards: Its distinct mass spectral profile (m/z 102.17) aids quantification of non-deuterated analogs in GC-MS .
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Metabolic tracing: Deuterium labels track metabolic pathways in plant volatile organic compound (VOC) studies .
Industrial Relevance
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Fragrance industry: The compound’s grassy odor profile is exploited in perfumery, with deuterated forms enhancing stability under UV light .
Property | Value | Method |
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Boiling point | 155–157°C (est.) | Estimated |
Solubility in water | 12 g/L (20°C) | Experimental |
LogP (octanol/water) | 1.8 | Calculated |
Future Directions
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